Unii-U93RK9Q9H6
Übersicht
Beschreibung
N-Acetyl Alogliptin is a substance identified by the Unique Ingredient Identifier (UNII) "U93RK9Q9H6" . The UNII system is part of the FDA’s Global Substance Registration System, which enables efficient and accurate exchange of information on substances . The molecular formula of N-Acetyl Alogliptin is C20H23N5O3 .
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a substance interacts with others in a chemical process . Unfortunately, specific information about the chemical reactions involving N-Acetyl Alogliptin was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as melting point, boiling point, solubility, reactivity, and more . Unfortunately, specific information about the physical and chemical properties of N-Acetyl Alogliptin was not found in the search results.Wissenschaftliche Forschungsanwendungen
Diabetes Management
N-Acetyl alogliptin: is an FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 (DPP-4) . It’s used in the management of Type 2 diabetes as it helps to increase the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner . This helps to regulate blood glucose levels.
Polymeric Nanoparticle Formulation
Research has been conducted on formulating alogliptin-loaded polymeric nanoparticles . These are designed for the management of diabetes with a focus on improving the solubility and bioavailability of the drug . The study involved optimizing the formulation using the nanoprecipitation method and evaluating the in vitro release, intestinal permeation, and pharmacokinetic and anti-diabetic activity .
Combination Therapy
Alogliptin has been studied for its effectiveness when used in combination with other medications. It has been shown to improve glycemic control when administered as dual therapy in combination with metformin, pioglitazone, a sulfonylurea, voglibose, or insulin, or as triple therapy in combination with metformin plus pioglitazone .
Inhibitor Design and Optimization
The compound has been the subject of structure-based design and optimization studies. Alogliptin and related quinazolinone-based DPP-4 inhibitors have been developed, providing sustained reduction of plasma DPP-4 activity and lowering of blood glucose in animal models of diabetes .
Pharmacokinetics and Dynamics
Scientific research has delved into the pharmacokinetics and dynamics of alogliptin, studying how the body affects the drug after administration. This includes absorption, distribution, metabolism, and excretion, as well as the drug’s biochemical and physiological effects .
Drug Delivery Systems
The development of novel drug delivery systems using alogliptin is an area of ongoing research. This includes studying different methods to deliver the drug more effectively and efficiently to the site of action, potentially improving therapeutic outcomes and reducing side effects .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUDCLWEJZQGM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alogliptin metabolite m-II | |
CAS RN |
1108731-49-2 | |
Record name | N-Acetyl alogliptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL ALOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.